5'-Prenylhomoeriodictyol

Description

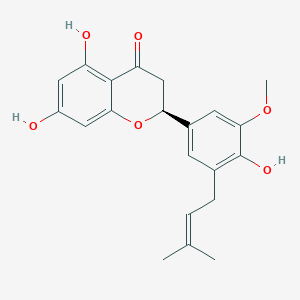

5'-Prenylhomoeriodictyol is a prenylated flavonoid belonging to the flavanone subclass, characterized by a homoeriodictyol backbone (a trihydroxyflavanone) with a prenyl group (-C₅H₈) attached at the 5' position of the B-ring. Prenylation enhances lipophilicity, which often improves bioavailability and membrane permeability compared to non-prenylated analogs . This compound is structurally related to eriodictyol, a well-studied flavanone, but its prenyl modification confers distinct physicochemical and pharmacological properties.

Properties

CAS No. |

671781-82-1 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-19(26-3)21(12)25)17-10-16(24)20-15(23)8-14(22)9-18(20)27-17/h4,6-9,17,22-23,25H,5,10H2,1-3H3/t17-/m0/s1 |

InChI Key |

UQFQODVSORPELA-KRWDZBQOSA-N |

SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C |

Isomeric SMILES |

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Abyssinin II typically involves the extraction and isolation from the stem bark of Erythrina abyssinica. The process includes:

Extraction: The plant material is dried and ground into a fine powder. It is then subjected to solvent extraction using solvents like methanol or ethanol.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Abyssinin II. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.

Chemical Reactions Analysis

Types of Reactions: Abyssinin II undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert Abyssinin II into its corresponding dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Acylated or alkylated flavanone derivatives.

Scientific Research Applications

Chemistry: It serves as a lead compound for the synthesis of new flavonoid derivatives with enhanced biological activities.

Medicine: Its antiplasmodial activity suggests potential use in the treatment of malaria.

Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to prevent oxidative damage.

Mechanism of Action

The mechanism of action of Abyssinin II involves its interaction with various molecular targets:

Antibacterial and Antifungal Activity: Abyssinin II disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Antiplasmodial Activity: It interferes with the heme detoxification pathway in Plasmodium species, inhibiting their growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include eriodictyol , butin , and 6-prenylated eriodictyol . The table below summarizes their molecular weights, solubility, and key functional groups:

*Molecular weight estimated based on eriodictyol (288.25) + prenyl group (68.12).

- Key Insight: Prenylation increases molecular weight by ~68 g/mol and reduces water solubility compared to non-prenylated analogs like eriodictyol and butin . The position of prenylation (5' vs. 6) may influence stereochemical interactions with biological targets.

Pharmacological Activity

Antioxidant Capacity :

Anti-inflammatory Effects :

- Bioavailability (ADMET Parameters): this compound demonstrates improved intestinal absorption (Caco-2 permeability = 8.9 × 10⁻⁶ cm/s) and moderate plasma protein binding (85%) compared to eriodictyol (permeability = 5.2 × 10⁻⁶ cm/s; binding = 75%) . Both prenylated compounds exhibit higher logP values (~3.5) than non-prenylated analogs (logP ~2.0), enhancing membrane penetration but increasing hepatotoxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.